Cas no 1846-76-0 (Ethyl 3-coumarincarboxylate)

Ethyl 3-coumarincarboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- ETHYL 3-COUMARINCARBOXYLATE
- COUMARIN-3-CARBOXYLIC ACID ETHYL ESTER
- AURORA KA-28
- RARECHEM AB KA K001
- 1,2-Benzopyran-2-one-3-carboxylic acid, ethyl ester
- Ethyl coumarin-3-carboxylate
- 3-Ethoxycarbonylcoumarin
- ethyl 2-oxochromene-3-carboxylate
- 2-oxo-2H-1-benzopyran-3-carboxylic acid ethyl ester
- 2-oxochromene-3-carboxylic acid ethyl ester
- 3-Carbethoxycoumarin
- 3-carboethoxycoumarin
- ethyl 2-oxo-2H-1-benzopyran-3-carboxylate
- ethyl 2-oxo-2H-1-benzopyrano-3-carboxylate
- thyl 3-coumarincarboxylate
- Ethylcoumarin-3-carboxylate98%
- Ethyl 3-coumarincarboxylate 99%
- Ethyl 3-coumarincarboxylate,97%
- Ethylcoumarin-3-carboxylate
- 2H-1-BENZOPYRAN-3-CARBOXYLIC ACID, 2-OXO-, ETHYL ESTER
- 27EAZ97E5V
- XKHPEMKBJGUYCM-UHFFFAOYSA-N
- 2H-1-Benzopyran-3-carboxylicacid, 2-oxo-, ethyl ester
- ETHYL 2H-1-BENZOPYRAN-2-OXO-3-CARBOXYLATE
- CHEMBL591436
- NSC-620
- 2-oxo-chromene-3-carboxylic acid ethyl ester
- SDCCGMLS-0065851.P001
- NSC620
- NSC 620
- Ethyl 2-oxo-2H-chromene-3-carboxylate #
- AKOS002664637
- BRN 0200147
- HY-W014081
- Propionic acid 2-oxo-2H-chromen-3-yl ester
- MFCD00016964
- J-011833
- UNII-27EAZ97E5V
- FT-0625770
- A812880
- s9336
- DTXSID70171594
- InChI=1/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3
- 1846-76-0
- E0992
- XKHPEMKBJGUYCM-UHFFFAOYSA-
- 1ST164124
- SY048423
- HMS544J16
- 2-OXO-2H, ETHYL ESTER
- ETHYL 2H-2-OXO-1-BENZOPYRAN-3-CARBOXYLATE
- AJ-333/36116059
- SCHEMBL6243624
- CS-W014797
- Maybridge1_001094
- CCG-244048
- AMY25106
- PS-5756
- Ethyl 3-coumarincarboxylate, 99%
- FC16
- DB-044537
- ALBB-036325
- STK721837
- Ethyl 3-coumarincarboxylate
-
- MDL: MFCD00016964
- インチ: 1S/C12H10O4/c1-2-15-11(13)9-7-8-5-3-4-6-10(8)16-12(9)14/h3-7H,2H2,1H3
- InChIKey: XKHPEMKBJGUYCM-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12)=O
- BRN: 0200147
計算された属性
- せいみつぶんしりょう: 218.05800
- どういたいしつりょう: 218.057909
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 52.6
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.1096 (rough estimate)
- ゆうかいてん: 92.0 to 96.0 deg-C
- ふってん: 278.88°C (rough estimate)
- フラッシュポイント: 195.6°C
- 屈折率: 1.4270 (estimate)
- PSA: 56.51000
- LogP: 1.96970
- 最大波長(λmax): 334(CH2Cl2)(lit.)
- ようかいせい: 不溶性
Ethyl 3-coumarincarboxylate セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:DJ2501000
-
危険物標識:
- 危険レベル:IRRITANT
- セキュリティ用語:S24/25
Ethyl 3-coumarincarboxylate 税関データ
- 税関コード:2932209090
- 税関データ:
中国税関コード:
2932209090概要:
2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
Ethyl 3-coumarincarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-W014081-10mM*1 mL in DMSO |
Ethyl 3-coumarincarboxylate |
1846-76-0 | 99.79% | 10mM*1 mL in DMSO |
¥280 | 2024-04-19 | |
TRC | B441950-25g |
ethyl 2-oxo-2H-chromene-3-carboxylate |
1846-76-0 | 25g |
$ 320.00 | 2022-06-07 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030206-5g |
Ethyl 3-coumarincarboxylate |
1846-76-0 | 98% | 5g |
¥262 | 2024-05-25 | |
Ambeed | A357748-25g |
Ethyl 2-oxo-2H-chromene-3-carboxylate |
1846-76-0 | 98% | 25g |
$122.0 | 2025-02-24 | |
Apollo Scientific | OR6525-1g |
Ethyl coumarin-3-carboxylate |
1846-76-0 | 98% | 1g |
£27.00 | 2025-02-20 | |
Chemenu | CM283924-5g |
Ethyl 2-oxo-2H-chromene-3-carboxylate |
1846-76-0 | 97% | 5g |
$*** | 2023-03-30 | |
Chemenu | CM283924-25g |
Ethyl 2-oxo-2H-chromene-3-carboxylate |
1846-76-0 | 97% | 25g |
$*** | 2023-03-30 | |
Chemenu | CM283924-100g |
Ethyl 2-oxo-2H-chromene-3-carboxylate |
1846-76-0 | 97% | 100g |
$312 | 2021-06-17 | |
TRC | B441950-2.5g |
ethyl 2-oxo-2H-chromene-3-carboxylate |
1846-76-0 | 2.5g |
$ 50.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-TJ525-1g |
Ethyl 3-coumarincarboxylate |
1846-76-0 | 98% | 1g |
¥164.0 | 2022-07-28 |
Ethyl 3-coumarincarboxylate 関連文献
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Rocío J. Santos-Contreras,Francisco J. Martínez-Martínez,N. Alejandra Mancilla-Margalli,Ana L. Peraza-Campos,Luis M. Morín-Sánchez,Efrén V. García-Báez,Itzia I. Padilla-Martínez CrystEngComm 2009 11 1451
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2. A simple and eco-friendly approach for the synthesis of 2-imino and 2-oxo-2H-chromene-3-carboxamidesFernanda Proen?a,Marta Costa Green Chem. 2008 10 995
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E. Calcio Gaudino,S. Tagliapietra,K. Martina,G. Palmisano,G. Cravotto RSC Adv. 2016 6 46394
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Nayim Sepay,Chayan Guha,Arpan Kool,Asok K. Mallik RSC Adv. 2015 5 70718
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Omobolanle J. Jesumoroti,Faridoon,Dumisani Mnkandhla,Michelle Isaacs,Heinrich C. Hoppe,Rosalyn Klein Med. Chem. Commun. 2019 10 80
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Jesús Roberto Márquez-Gutiérrez,Juan Pablo Mojica-Sánchez,Elizabeth Guadalupe Macias-López,Francisco Javier Martínez-Martínez,Nancy Evelyn Maga?a-Vergara,Néstor Mendoza-Mu?oz New J. Chem. 2021 45 13369
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Jens Oelerich,Gerard Roelfes Org. Biomol. Chem. 2015 13 2793
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Jéssica Alves Nunes,Fabrícia Nunes da Silva,Elany Barbosa da Silva,Clara Andrezza Crisóstomo Bezerra Costa,Johnnatan Duarte de Freitas,Francisco Jaime Bezerra Mendon?a-Junior,Miriam Aparecida Giardini,Jair Lage de Siqueira-Neto,James H. McKerrow,Thaiz Rodrigues Teixeira,Louis William Odeesho,Conor R. Caffrey,Sílvia Helena Cardoso,Edeildo Ferreira da Silva-Júnior New J. Chem. 2023 47 10127
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9. Synthesis of coumarins via PIDA/I2-mediated oxidative cyclization of substituted phenylacrylic acidsJinming Li,Huiyu Chen,Daisy Zhang-Negrerie,Yunfei Du,Kang Zhao RSC Adv. 2013 3 4311
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Mehrez E. El-Naggar,Emad K. Radwan,Huda R. M. Rashdan,Shaimaa T. El-Wakeel,Asmaa A. Koryam,Ahmed Sabt RSC Adv. 2022 12 18923
Ethyl 3-coumarincarboxylateに関する追加情報
Ethyl 3-coumarincarboxylate (CAS No. 1846-76-0): A Comprehensive Overview in Modern Chemical Biology
Ethyl 3-coumarincarboxylate, identified by the chemical compound code CAS No. 1846-76-0, represents a significant molecule in the realm of chemical biology and pharmaceutical research. This compound, belonging to the coumarin derivatives family, has garnered considerable attention due to its versatile applications and structural properties that make it a valuable candidate for various biochemical studies.
The molecular structure of Ethyl 3-coumarincarboxylate consists of a coumarin core substituted with an ethyl ester group at the 3-position. This configuration imparts unique reactivity and functional characteristics, making it a preferred choice for synthetic chemists and biologists exploring novel therapeutic agents. The coumarin scaffold is well-known for its pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects, which have been extensively studied in recent years.
In recent years, there has been a surge in research focusing on coumarin derivatives due to their potential in drug development. Specifically, Ethyl 3-coumarincarboxylate has been investigated for its role in modulating cellular pathways associated with cancer and neurodegenerative diseases. Studies have demonstrated that this compound can interact with specific enzymes and receptors, leading to the inhibition of tumor growth and the prevention of neurotoxicity. These findings have opened new avenues for therapeutic applications, particularly in oncology and neurology.
The synthesis of Ethyl 3-coumarincarboxylate involves multi-step organic reactions that highlight the compound's synthetic versatility. Researchers have developed efficient synthetic routes that optimize yield and purity, making it feasible for large-scale production. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the synthesis process, ensuring high-quality material for subsequent biological evaluations.
Beyond its pharmaceutical applications, Ethyl 3-coumarincarboxylate has shown promise in agricultural science. Its structural properties allow it to act as a natural pesticide by disrupting metabolic pathways in pests while maintaining low toxicity to non-target organisms. This makes it an attractive candidate for developing eco-friendly pest control solutions, aligning with global efforts towards sustainable agriculture.
The chemical biology of Ethyl 3-coumarincarboxylate also intersects with material science. Researchers have explored its potential as a precursor for developing organic semiconductors and light-emitting materials. The compound's ability to form stable complexes with other molecules has been leveraged to create novel materials with applications in optoelectronics and nanotechnology. These interdisciplinary studies underscore the broad utility of coumarin derivatives in advancing multiple scientific fields.
In conclusion, Ethyl 3-coumarincarboxylate (CAS No. 1846-76-0) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and functional properties make it a valuable tool for developing new drugs, pesticides, and advanced materials. As research continues to uncover new applications, this compound is poised to play an increasingly important role in addressing global challenges in health, agriculture, and technology.
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